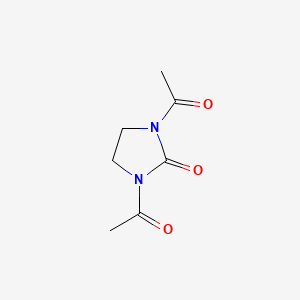

1,3-Diacetyl-2-imidazolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diacetylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFPWEIHSLHEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(C1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337073 | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5391-40-2 | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899C7KD45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-Diacetyl-2-imidazolidinone

This guide provides an in-depth exploration of the synthesis of 1,3-diacetyl-2-imidazolidinone, a valuable heterocyclic compound, from the readily available precursors ethylene urea and acetic anhydride. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering not only a detailed experimental protocol but also a thorough examination of the underlying reaction mechanism, safety considerations, and purification strategies.

Introduction and Significance

This compound, also known as N,N'-diacetylethyleneurea, is a five-membered cyclic urea derivative with significant applications in organic synthesis and medicinal chemistry. The presence of two acetyl groups on the nitrogen atoms of the imidazolidinone ring enhances its utility as a versatile building block.[1] N-acylated imidazolidinones are key intermediates in the synthesis of more complex heterocyclic systems and have been employed as chiral auxiliaries in asymmetric synthesis.[2] Their unique structural and electronic properties make them valuable scaffolds in the development of novel therapeutic agents. The synthesis described herein represents a straightforward and efficient laboratory-scale preparation of this important compound.

Reaction Mechanism: The Diacetylation of Ethylene Urea

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The nitrogen atoms of ethylene urea act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. The reaction can be conceptually understood in the following steps, often catalyzed by a mild base like pyridine or accelerated by heat:

-

First Acetylation: One of the nitrogen atoms of ethylene urea attacks a carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group and forming 1-acetyl-2-imidazolidinone.

-

Second Acetylation: The remaining N-H proton on the 1-acetyl-2-imidazolidinone is more acidic than that of ethylene urea, facilitating its removal. The resulting anion, or the neutral nitrogen itself, then attacks a second molecule of acetic anhydride in a similar fashion to the first acetylation step. This results in the formation of the desired this compound.

The overall reaction is driven to completion by the formation of the stable diacetylated product.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Ethylene urea (2-Imidazolidinone) | Reagent Grade, 98%+ |

| Acetic Anhydride | Reagent Grade, 99%+ |

| Pyridine (optional catalyst) | Anhydrous |

| Ethyl Acetate | ACS Grade |

| Round-bottom flask with reflux condenser | Appropriate size |

| Magnetic stirrer and stir bar | |

| Heating mantle or oil bath | |

| Standard laboratory glassware | |

| Rotary evaporator | |

| Filtration apparatus (Büchner funnel) |

Step-by-Step Synthesis

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylene urea.

-

Addition of Acetic Anhydride: While stirring, add acetic anhydride to the flask. A molar ratio of at least 2:1 of acetic anhydride to ethylene urea is recommended to ensure complete diacetylation. For example, for every 1 mole of ethylene urea, use 2.2 moles of acetic anhydride.

-

Initiation of Reaction: Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle or an oil bath. The reaction can be carried out neat (without an additional solvent) as acetic anhydride can also serve as the reaction medium.

-

Reaction Monitoring: Maintain the reaction at reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (ethylene urea) is no longer visible. A typical reaction time is several hours.

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, the product, this compound, may begin to crystallize. Further cooling in an ice bath can enhance precipitation.

Work-up and Purification

-

Quenching Excess Acetic Anhydride: Carefully and slowly add cold water to the reaction mixture to quench any unreacted acetic anhydride. This is an exothermic reaction, so addition should be done cautiously.

-

Isolation of Crude Product: The solid product can be collected by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Recrystallization: For further purification, the crude this compound can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the acetyl methyl protons and the methylene protons of the imidazolidinone ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons and the carbons of the ethylene backbone.

-

IR Spectroscopy: Look for the characteristic carbonyl stretching frequencies of the amide functional groups.

-

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic Anhydride: is corrosive, flammable, and a lachrymator.[3][4][5][6][7] It reacts violently with water.[3] Inhalation of its vapors can be fatal.[4][5][6] Avoid contact with skin, eyes, and clothing.[4][7]

-

Ethylene Urea: May cause skin and eye irritation. Handle with care.

-

Pyridine (if used): Is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethylene urea and acetic anhydride is a robust and accessible method for obtaining this versatile synthetic intermediate. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this compound in a laboratory setting. The understanding of the reaction mechanism and the application of proper purification techniques are crucial for obtaining a high-purity product suitable for further applications in drug discovery and materials science.

References

-

PubMed. (2012). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]

-

neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A.. Retrieved from [Link]

-

INEOS Group. (2021). Safety data sheet - acetic anhydride. Retrieved from [Link]

-

AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

-

ResearchGate. (2017). Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. Retrieved from [Link]

- Google Patents. (n.d.). CN1426400A - Process for producing 1,3-dialkyl-2-imidazolidinone compound.

- Google Patents. (n.d.). JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone.

-

MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

Sources

- 1. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]

- 2. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazolidinone synthesis [organic-chemistry.org]

- 6. RU2237662C1 - Method for preparing 1-acetyl-2-imidazolidone - Google Patents [patents.google.com]

- 7. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]

"physicochemical properties of 1,3-Diacetyl-2-imidazolidinone"

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diacetyl-2-imidazolidinone

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, structural characteristics, and synthetic considerations for this compound (CAS No. 5391-40-2). As a member of the N-acylated imidazolidinone family, this heterocyclic compound serves as a valuable building block in modern organic synthesis.[1] The imidazolidinone ring system is a prominent scaffold in numerous biologically active compounds and pharmaceuticals.[1] This document consolidates critical data on its chemical identity, physical properties, spectroscopic signature, and reactivity profile to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Molecular Structure

This compound is a heterocyclic organic compound featuring a five-membered imidazolidinone ring with acetyl groups attached to both nitrogen atoms.[2] This substitution significantly influences the molecule's electronic properties and reactivity compared to the unsubstituted parent ring.[1]

Key Identifiers:

-

IUPAC Name: 1,3-diacetylimidazolidin-2-one[3]

-

Synonyms: 1,3-Diacetylimidazolidin-2-One, 2-Imidazolidinone, 1,3-diacetyl-, N,N'-Diacetylimidazolidon, 1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone[2][4][5]

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its suitability for various applications, including reaction solvent selection, purification methods, and formulation development. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 170.17 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 126-128 °C | [4] |

| Boiling Point | 261.3 °C at 760 mmHg | [4] |

| Density | 1.31 g/cm³ | [4] |

| Flash Point | 112.1 °C | [4] |

| Solubility | Soluble in polar organic solvents | [2] |

| LogP (XLogP3) | -0.9 | [3] |

| Exact Mass | 170.06914219 Da | [3] |

The negative LogP value suggests that the compound is hydrophilic, consistent with its solubility in polar organic solvents.[2][3] Its high melting point indicates a stable crystalline lattice structure.[4]

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. While raw spectra should be consulted for definitive analysis, the expected characteristics are described below.

-

¹H NMR Spectroscopy: The symmetry of the molecule simplifies its proton NMR spectrum. Two key signals are expected: a singlet corresponding to the protons of the two equivalent acetyl (CH₃) groups and a second singlet for the protons of the two equivalent methylene (CH₂) groups in the imidazolidinone ring.

-

¹³C NMR Spectroscopy: The carbon spectrum is expected to show distinct signals for the carbonyl carbons of the acetyl groups, the urea carbonyl carbon in the ring, the methyl carbons of the acetyl groups, and the methylene carbons of the ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. One band will be for the urea carbonyl within the ring, and another for the two equivalent amide carbonyls of the acetyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's exact mass.[3] Fragmentation patterns will likely involve the loss of acetyl groups.

Public databases like PubChem list available spectral data from commercial sources such as Sigma-Aldrich.[3]

Reactivity, Stability, and Synthesis

Reactivity and Stability: this compound is reported to be stable under standard laboratory conditions.[2] The presence of the N-acetyl groups makes the molecule an effective acylating agent and allows it to participate in various condensation reactions.[2] The imidazolidinone core is a robust heterocyclic system, but the amide linkages can be susceptible to hydrolysis under strong acidic or basic conditions.

Conceptual Synthesis Workflow: The synthesis of N-acylated imidazolidinones typically involves the formation of the core heterocyclic ring followed by acylation. The general strategy for synthesizing 1,3-disubstituted imidazolidin-2-ones often begins with a 1,2-diamine.[6]

Caption: Conceptual workflow for the synthesis of this compound.

This process highlights a common and efficient pathway, starting with readily available precursors to build the heterocyclic scaffold, which is then functionalized.[6]

Applications and Research Interest

This compound holds potential as a versatile intermediate in several areas:

-

Organic Synthesis: It serves as a key building block for constructing more complex pharmaceuticals and agrochemicals.[2]

-

Medicinal Chemistry: The compound may exhibit biological activity itself or serve as a scaffold for the development of new therapeutic agents.[2] The imidazolidinone ring is a component of several FDA-approved drugs.[6]

-

Asymmetric Synthesis: N-acylated imidazolidinones can function as chiral auxiliaries, guiding the stereochemical outcome of chemical reactions to produce enantiomerically pure products.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling. As a general precaution for a crystalline organic solid, the following practices are recommended:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a crystalline solid's purity.

Objective: To accurately determine the melting point range of this compound using the capillary method.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Causality: Moisture can depress the melting point, and a fine powder ensures uniform heat transfer.

-

Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface. Causality: A tightly packed sample prevents air pockets and ensures a distinct, observable melting process.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Position the thermometer or temperature probe correctly according to the manufacturer's instructions to ensure an accurate temperature reading of the block.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to approach the expected melting point (literature value: 126-128 °C).[4]

-

Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. Causality: A slow heating rate is critical to allow the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

-

Reporting:

-

The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (typically ≤ 2 °C).

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diacetyl-4-imidazolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, September 10). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3-diacetylimidazolidin-2-one. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazolidinone. Retrieved from [Link]

-

chemeurope.com. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

-

Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,3-Diacetyl-2-imidazolidinone (CAS 5391-40-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diacetyl-2-imidazolidinone, a diacetylated cyclic urea derivative, is a versatile chemical scaffold with significant utility in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, methods for analytical characterization, and a discussion of its primary applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for professionals leveraging this compound in their research and development endeavors.

Introduction and Significance

The imidazolidinone ring is a five-membered heterocycle that forms the core of numerous biologically active compounds and pharmaceuticals. As a cyclic urea derivative, the 2-imidazolidinone scaffold offers a robust framework for chemical modification. The N-acylation of this ring system, as seen in this compound, significantly alters its electronic properties and reactivity. The acetyl groups enhance the electrophilicity of the nitrogen atoms, making the molecule a valuable building block and precursor in the synthesis of more complex heterocyclic structures. Its stability and defined reactivity profile allow it to be used in various chemical transformations, including N-acyl substitutions and condensation reactions, underscoring its importance in contemporary synthetic strategies.

Physicochemical and Structural Properties

This compound typically presents as a white to off-white crystalline solid. Its structural and physical properties are critical for its application in synthesis, dictating solubility, reactivity, and handling requirements.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5391-40-2 | |

| Molecular Formula | C₇H₁₀N₂O₃ | |

| Molecular Weight | 170.17 g/mol | |

| Melting Point | Approx. 80°C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents | |

| IUPAC Name | 1,3-diacetylimidazolidin-2-one | |

| InChI Key | PAFPWEIHSLHEJT-UHFFFAOYSA-N | |

| SMILES | CC(=O)N1CCN(C1=O)C(=O)C |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved through the acylation of 2-imidazolidinone (also known as ethylene urea) with acetic anhydride. The following protocol is a robust, self-validating system that includes purification and characterization steps.

Rationale of Reagent Selection

-

2-Imidazolidinone: The starting heterocyclic core.

-

Acetic Anhydride: A powerful and readily available acetylating agent. Using it in excess (e.g., a 2:1 molar ratio relative to 2-imidazolidinone) ensures complete di-acylation and drives the reaction to completion.

-

Lower Alkyl Acetate (e.g., Ethyl Acetate): This solvent is chosen for several reasons. First, it facilitates the creation of a manageable suspension. Second, the product has limited solubility in it at cooler temperatures, which allows for effective precipitation and isolation, minimizing product loss.

Step-by-Step Synthesis Workflow

Caption: Major applications of this compound.

-

Precursor for Complex Heterocycles: The imidazolidinone core is a foundational scaffold. The acetyl groups can be selectively removed or transformed, allowing for further elaboration to create bicyclic and polycyclic systems that are often pursued as targets in drug discovery.

-

Building Block in Organic Synthesis: It serves as a versatile building block for constructing pharmaceuticals and agrochemicals. The reactivity of the acetyl groups allows it to participate in a range of chemical transformations, making it a useful synthon.

-

Model Compound for Polymer Chemistry: It has been used as a model compound for studying diisocyanate cyclopolymers due to its structural similarity to polyurethane precursors. This allows researchers to investigate the kinetics and mechanisms of these important polymerization reactions.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, seek immediate medical advice.

-

Inhalation: Move the person to fresh air.

-

Conclusion

This compound (CAS 5391-40-2) is a chemical of significant utility, bridging foundational heterocyclic chemistry with advanced applications in synthesis and materials science. Its straightforward and high-yielding synthesis, combined with its versatile reactivity, makes it an indispensable tool for chemists. This guide has provided the essential technical knowledge—from synthesis to application—to empower researchers to confidently and effectively utilize this compound in their work.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:5391-40-2. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - Moxonidine Impurity 2. Retrieved from [Link]

- Carl ROTH. (n.d.).

Spectroscopic Characterization of 1,3-Diacetyl-2-imidazolidinone: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Diacetyl-2-imidazolidinone (CAS: 5391-40-2), a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to elucidate the molecular structure and functional group characteristics of the title compound. We delve into the causality behind spectral features, present detailed experimental protocols for data acquisition, and offer a framework for the interpretation of the spectroscopic results, ensuring scientific integrity and practical applicability.

Introduction: The Structural Significance of this compound

This compound is a symmetrically substituted cyclic urea derivative. The imidazolidinone core is a prevalent scaffold in medicinal chemistry and materials science.[1] The addition of two acetyl groups to the nitrogen atoms significantly influences the electronic environment and reactivity of the molecule, making it an interesting synthon for further chemical transformations.[1]

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is paramount. Spectroscopic techniques like NMR and IR are indispensable tools for this purpose. They provide a non-destructive "fingerprint" of the molecule, allowing for unambiguous identification and characterization. This guide explains the theoretical and practical aspects of interpreting these fingerprints for this compound.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound dictates its spectroscopic output. The molecule possesses a plane of symmetry, which simplifies its NMR spectrum considerably. Key structural features to be identified include the imidazolidinone ring, the central urea-like carbonyl group, and the two N-acetyl groups.

Figure 1: 2D Chemical Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is exceptionally useful for identifying the presence of specific functional groups. The IR spectrum of this compound is characterized by the prominent absorption bands of its three carbonyl groups.

The electronic delocalization between the nitrogen lone pairs and the acetyl carbonyl groups is less pronounced than in a simple amide, leading to a higher frequency (wavenumber) for the C=O stretch. A peer-reviewed study reported the key acetyl carbonyl frequency for this compound at 1698 cm⁻¹ .[2] The urea-like ring carbonyl and other bonds also present characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2950 - 2850 | Medium | C-H Stretch | Alkyl (CH₂) |

| 1698 | Strong | C=O Stretch (Amide) | N-Acetyl Group [2] |

| ~1750 | Strong | C=O Stretch (Urea) | Ring Carbonyl |

| 1300 - 1200 | Strong | C-N Stretch | Amide / Urea |

| Table 1: Key Experimental and Typical IR Absorption Bands for this compound. |

Expert Insights:

The presence of three strong carbonyl absorptions is the most telling feature of the IR spectrum. The band at 1698 cm⁻¹ confirms the N-acetyl groups.[2] The ring carbonyl is expected at a higher frequency (~1750 cm⁻¹) due to the ring strain and the electronic effect of two adjacent acyl groups, which withdraw electron density from the nitrogen atoms, strengthening the ring C=O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. It is the most powerful tool for elucidating the precise connectivity of a molecule in solution.

¹H NMR Spectrum

Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two methylene (CH₂) groups of the ring. This results in a simplified spectrum with only two signals. Research has confirmed that the methylene protons of the diacylated derivatives show a single peak, corroborating this symmetrical structure.[2]

While specific experimental spectra from vendors are documented, the precise chemical shift values are not always publicly disseminated.[3] The following are predicted values based on standard chemical shift correlation tables.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 4H | -N-CH₂-CH₂-N- |

| ~2.4 | Singlet | 6H | -CO-CH₃ |

| Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃). |

Expert Insights:

-

Methylene Protons (-CH₂-): These protons are attached to nitrogen atoms that are part of an amide-like system. The electron-withdrawing effect of the adjacent acetyl and ring carbonyl groups deshields these protons, shifting their signal downfield to approximately 3.9 ppm. Their equivalence leads to a single, sharp singlet.

-

Methyl Protons (-CH₃): The methyl protons of the acetyl groups are also equivalent. They are adjacent to a carbonyl group, which places them in the typical range for such protons, around 2.4 ppm. This signal also appears as a sharp singlet.

¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum is simplified by the molecule's symmetry. We expect to see only three distinct carbon signals.

| Predicted δ (ppm) | Assignment | Carbon Type |

| ~171 | -C O-CH₃ | Acetyl Carbonyl |

| ~152 | N-C O-N | Ring Carbonyl |

| ~42 | -N-C H₂-C H₂-N- | Ring Methylene |

| ~24 | -CO-C H₃ | Acetyl Methyl |

| Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃). |

Expert Insights:

-

Carbonyl Carbons: The two types of carbonyl carbons are significantly deshielded and appear far downfield. The acetyl carbonyls (~171 ppm) are in a typical amide environment.[4][5] The central ring carbonyl (~152 ppm) is in a urea-like environment, which has a distinct chemical shift.[4][5]

-

Ring Methylene Carbons: These carbons are bonded to nitrogen and are found in the expected region for such structures (~42 ppm).[4]

-

Methyl Carbons: The methyl carbons of the acetyl groups are the most shielded, appearing furthest upfield (~24 ppm).[4]

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover 0-220 ppm.

-

A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm.

Protocol for ATR-IR Data Acquisition

-

Sample Preparation: Place a small, solid sample of this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Figure 2: Standard workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic profile of this compound is a direct reflection of its symmetrical molecular structure. IR spectroscopy robustly confirms the presence of both N-acetyl and ring carbonyl functional groups, with a key experimental absorption identified at 1698 cm⁻¹.[2] Due to molecular symmetry, ¹H and ¹³C NMR spectra are simplified, showing two and four distinct signals, respectively, which align with predicted chemical environments. The protocols and data presented in this guide provide a comprehensive framework for the identification, characterization, and quality control of this important chemical entity, serving as a valuable resource for the scientific community.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Parris, C. L., & Christenson, R. M. (1964). NUCLEAR MAGNETIC RESONANCE AND INFRARED STUDIES OF ACYLATED IMIDAZOLIDINONES AND IMIDAZOLIDINETHIONES. Canadian Journal of Chemistry, 42(11), 2193-2198. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

- 1. 1,3-Dimethyl-2-imidazolidinone(80-73-9) 1H NMR spectrum [chemicalbook.com]

- 2. 1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H10N2O3 | CID 538355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

The Solubility Profile of 1,3-Diacetyl-2-imidazolidinone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility of 1,3-Diacetyl-2-imidazolidinone, a heterocyclic organic compound of interest in organic synthesis and medicinal chemistry. Recognizing the critical role of solubility in drug development and chemical process design, this document synthesizes theoretical principles with practical experimental guidance. It offers a detailed protocol for determining equilibrium solubility via the shake-flask method, discusses the influence of solvent properties on solubility, and introduces predictive models as valuable tools for solubility estimation. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively work with this compound and similar compounds.

Introduction: The Significance of Solubility in the Scientific Landscape

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the behavior and application of chemical compounds. In the realm of drug discovery and development, a compound's solubility profile is a critical determinant of its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. Poor solubility can present significant challenges, leading to incomplete absorption, variable dosing, and potential preclinical or clinical failure.

This compound (CAS 5391-40-2) is a crystalline solid with a molecular formula of C₇H₁₀N₂O₃ and a molecular weight of approximately 170.17 g/mol [1][2][3]. Its structure, featuring a polar imidazolidinone ring and two acetyl groups, suggests an affinity for polar environments. This guide delves into the specifics of its solubility in a range of organic solvents, providing both a theoretical framework and practical methodologies for its determination.

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" serves as a foundational concept in predicting the solubility of a compound in a given solvent. This adage is rooted in the nature of intermolecular forces. Polar solutes, characterized by an uneven distribution of electron density and the presence of polar functional groups, tend to dissolve in polar solvents that can engage in similar intermolecular interactions, such as dipole-dipole forces and hydrogen bonding. Conversely, nonpolar solutes are more readily dissolved in nonpolar solvents through weaker van der Waals forces.

This compound possesses several features that indicate its polar nature:

-

A Dipolar Amide Group: The core imidazolidinone ring contains an amide functional group, which is highly polar.

-

Two Carbonyl Groups: The acetyl groups contribute additional polar carbonyl functionalities.

-

Hydrogen Bond Acceptors: The oxygen and nitrogen atoms in the molecule can act as hydrogen bond acceptors.

Given these structural characteristics, this compound is expected to exhibit favorable solubility in polar organic solvents.

Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Estimated Solubility of this compound |

| Methanol | Polar Protic | 5.1 | 32.7 | Soluble |

| Ethanol | Polar Protic | 4.3 | 24.5 | Soluble |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Very Soluble |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | Moderately Soluble |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Sparingly Soluble |

| Toluene | Nonpolar | 2.4 | 2.4 | Sparingly Soluble to Insoluble |

| Hexane | Nonpolar | 0.1 | 1.9 | Insoluble |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a solid compound in a solvent[5][6][7][8]. This method involves agitating an excess amount of the solid in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.

Detailed Step-by-Step Protocol

This protocol is designed for the determination of the solubility of this compound in an organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize the surface area and facilitate faster equilibration.

-

Addition of Excess Solid: Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a vial or flask. A preliminary rough solubility test can help in estimating the required amount.

-

Addition of Solvent: Accurately add a known volume of the pre-equilibrated solvent to the vial containing the solid.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture at a consistent speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Sample Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted or undiluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry[9][10][11][12][13].

-

Calculation: Calculate the solubility of this compound in the chosen solvent, expressed in units such as mg/mL or mol/L, taking into account any dilution factors.

Self-Validating System and Causality

-

Use of Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved, making the protocol self-validating in this regard.

-

Equilibrium Confirmation: Sampling at multiple time points ensures that the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This avoids reporting kinetic solubility, which can be misleadingly high.

-

Temperature Control: Maintaining a constant and accurately controlled temperature is critical, as solubility is a temperature-dependent property.

-

Validated Analytical Method: The use of a validated and specific analytical method for quantification ensures the accuracy and reliability of the final solubility value.

Predictive Models for Solubility Estimation: In Silico Approaches

In the absence of experimental data, computational models can provide valuable estimations of solubility. These in silico tools are particularly useful in early-stage drug discovery for high-throughput screening of large compound libraries.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility[14][15][16][17][18]. It calculates the chemical potential of a solute in a solvent based on the molecule's surface polarity distribution, derived from quantum mechanical calculations. This approach avoids the need for empirical group contribution methods and can provide highly accurate solubility predictions.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[19][20][21][22][23]. A substance is more likely to dissolve in a solvent that has similar HSP values. The "distance" between the HSP of the solute and the solvent can be calculated, with smaller distances indicating a higher likelihood of solubility.

Visualizing Solubility Concepts and Workflows

The "Like Dissolves Like" Principle

Caption: The principle of "like dissolves like".

Experimental Workflow for the Shake-Flask Method

Caption: Shake-flask method workflow.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. This guide has provided a comprehensive overview, from the theoretical principles governing its solubility to a detailed, practical protocol for its experimental determination. While quantitative data remains to be extensively published, the polar nature of the molecule strongly suggests good solubility in polar organic solvents. The shake-flask method, as detailed herein, offers a reliable means of obtaining this crucial data. Furthermore, the introduction of predictive models like COSMO-RS and Hansen Solubility Parameters highlights the powerful in silico tools available to modern scientists for solubility estimation. By integrating theoretical understanding, robust experimental practice, and computational prediction, researchers can confidently navigate the challenges and opportunities presented by the solubility of this compound and other novel compounds.

References

-

COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved January 22, 2026, from [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (n.d.). Retrieved January 22, 2026, from [Link]

-

COSMO-RS. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection. Retrieved January 22, 2026, from [Link]

-

Solubility prediction - Chemaxon's Solubility Predictor. (n.d.). Chemaxon. Retrieved January 22, 2026, from [Link]

-

Predicting Solubility - Rowan Scientific. (n.d.). Retrieved January 22, 2026, from [Link]

-

Tools-Computational Pharmaceutics Group. (n.d.). Retrieved January 22, 2026, from [Link]

-

List of Popular Software Packages for Solubility Prediction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved January 22, 2026, from [Link]

-

How do you perform the shake flask method to determine solubility? (2017). Quora. Retrieved January 22, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved January 22, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. Retrieved January 22, 2026, from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved January 22, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved January 22, 2026, from [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

-

Hansen solubility parameters - Stenutz. (n.d.). Retrieved January 22, 2026, from [Link]

-

Consideration of Hansen Solubility Parameters. Part 3. (n.d.). Retrieved January 22, 2026, from [Link]

-

1,3-Dimethyl-2-imidazolidinone. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

This compound | 5391-40-2 - J&K Scientific LLC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. (n.d.). Retrieved January 22, 2026, from [Link]

-

Analytical Methods for High Molecular Weight UV Stabilizers - Diva-Portal.org. (2022). Retrieved January 22, 2026, from [Link]

-

Hansen Solubility parameters for single walled carbon nanotube-solvent mixtures - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

1,3-Dimethyl-2-imidazolidinone. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

This compound | C7H10N2O3 | CID 538355 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - NIH. (2021). Retrieved January 22, 2026, from [Link]

-

The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). Retrieved January 22, 2026, from [Link]

Sources

- 1. CAS 5391-40-2: this compound | CymitQuimica [cymitquimica.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C7H10N2O3 | CID 538355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. improvedpharma.com [improvedpharma.com]

- 10. longdom.org [longdom.org]

- 11. diva-portal.org [diva-portal.org]

- 12. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. scm.com [scm.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. COSMO-RS - Wikipedia [en.wikipedia.org]

- 18. approcess.com [approcess.com]

- 19. stenutz.eu [stenutz.eu]

- 20. hansen-solubility.com [hansen-solubility.com]

- 21. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mechanism of Acylation with 1,3-Diacetyl-2-imidazolidinone

Abstract

The selective introduction of an acetyl group is a cornerstone of modern organic synthesis, crucial for protecting amines, modulating biological activity, and building complex molecular architectures. While traditional reagents like acetyl chloride and acetic anhydride are effective, their high reactivity often leads to a lack of chemoselectivity and the formation of corrosive byproducts. 1,3-Diacetyl-2-imidazolidinone (DAI) emerges as a promising, yet under-explored, acylating agent. As a stable, crystalline solid, it offers significant advantages in handling and storage. This guide delineates the proposed core mechanism of acyl transfer from DAI, grounded in fundamental principles of organic reactivity. We will explore the electronic factors that govern its efficacy, propose a detailed mechanistic pathway, discuss the basis for its anticipated high chemoselectivity, and provide a hypothetical, self-validating protocol for its application.

Introduction: The 2-Imidazolidinone Scaffold and the Potential of N,N'-Diacetylation

The 2-imidazolidinone ring system, a cyclic urea derivative, is a privileged scaffold in medicinal chemistry and materials science, found in numerous pharmaceuticals and biologically active compounds.[1][2] When the ring nitrogens are acylated, the resulting N-acyl imidazolidinones become powerful tools in synthesis.[1] The di-acylated derivative, this compound (DAI), presents an intriguing chemical profile.

Structurally, DAI can be viewed as an amide-anhydride hybrid. The two acetyl groups are attached to nitrogen atoms that are part of a urea-like motif. This arrangement significantly influences the electronic properties of the acetyl carbonyls, rendering them electrophilic and susceptible to nucleophilic attack.[1] Unlike the aggressive and moisture-sensitive nature of acetyl chloride, DAI is a stable, solid compound, which simplifies handling, storage, and precise dispensing in experimental setups.[1] The core challenge in many syntheses is the selective acylation of one functional group in the presence of others (e.g., an amine over a hydroxyl group). Mild acylating agents are essential for achieving such chemoselectivity. This guide posits that DAI is uniquely suited for this role, offering a balance of reactivity and stability that is not met by conventional reagents.

Proposed Core Mechanism of Acyl Transfer from this compound (DAI)

The efficacy of an acylating agent is determined by two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group. The proposed mechanism for acylation by DAI is a classic nucleophilic addition-elimination reaction, a pathway common to most acyl transfer processes.

2.1 Principle of Reactivity: An Electronically "Tuned" Acetylating Agent

The reactivity of the acetyl groups in DAI is enhanced compared to a simple amide due to the presence of three carbonyl groups attached to the two nitrogen atoms. The lone pairs on the nitrogen atoms are delocalized across all three carbonyls, reducing the electron-donating character of any single nitrogen towards a specific acetyl group. This withdrawal of electron density increases the partial positive charge on the acetyl carbonyl carbons, making them more susceptible to nucleophilic attack.

However, this activation is more moderate than that in acetic anhydride, where the leaving group is a highly stabilized carboxylate anion. This "tuned" reactivity is the basis for the anticipated selectivity of DAI.

2.2 The Nucleophilic Addition-Elimination Pathway

The reaction proceeds in two discrete steps, as illustrated below for the acetylation of a generic nucleophile (Nu-H), such as a primary amine (R-NH₂).

Step 1: Nucleophilic Addition The nucleophile (e.g., the lone pair of an amine) attacks one of the electrophilic acetyl carbonyl carbons. This breaks the C=O π-bond, with the electrons moving to the oxygen atom to form a transient, sp³-hybridized tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen reforms the C=O double bond, expelling the most stable leaving group. In this case, the leaving group is the 1-acetyl-2-imidazolidinone anion. This step is the rate-determining step of the reaction.

Caption: Proposed nucleophilic addition-elimination mechanism for DAI.

2.3 The Leaving Group: Key to a Favorable Reaction

The driving force for the elimination step is the formation of a stable leaving group. The resulting 1-acetyl-2-imidazolidinone anion is stabilized by resonance. The negative charge on the nitrogen is delocalized across two adjacent carbonyl groups (the ring urea carbonyl and the remaining N-acetyl carbonyl). This delocalization significantly lowers the energy of the anion, making it an excellent leaving group and rendering the overall acyl transfer process thermodynamically favorable. The subsequent proton transfer from the protonated nucleophile to this anion yields the final acetylated product and the neutral 1-acetyl-2-imidazolidinone byproduct.

Factors Influencing Reactivity and Selectivity

The success of a reaction often depends on fine-tuning conditions to favor the desired outcome. The proposed reactivity of DAI suggests several avenues for control.

3.1 Nucleophile Strength

The rate of acylation is directly proportional to the nucleophilicity of the attacking species.

-

Primary Aliphatic Amines: Highly nucleophilic and are expected to react rapidly with DAI at or near room temperature.

-

Secondary Aliphatic Amines: Slightly less reactive due to increased steric hindrance but should still be readily acylated.

-

Aromatic Amines: Less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. These substrates may require mild heating or catalysis to achieve practical reaction rates.

-

Alcohols and Phenols: Significantly less nucleophilic than amines. Their acylation is expected to be much slower, forming the basis for the high anticipated chemoselectivity of DAI.

3.2 The Role of Catalysis

While the reaction may proceed uncatalyzed with strong nucleophiles, catalysis can be employed to accelerate the acylation of weaker nucleophiles.

-

Base Catalysis: A non-nucleophilic base (e.g., triethylamine, DBU) can deprotonate the nucleophile (especially alcohols or phenols), increasing its nucleophilicity and accelerating the initial addition step.

-

Acid Catalysis: A Lewis or Brønsted acid could potentially activate the acetyl carbonyl by coordinating to the oxygen, further increasing its electrophilicity.[3] However, care must be taken as acid will protonate and deactivate amine nucleophiles.[4]

3.3 Anticipated Chemoselectivity

The primary advantage of a moderately reactive acylating agent like DAI is the potential for high chemoselectivity. In a molecule containing both an amine and a hydroxyl group (e.g., an amino alcohol), the more nucleophilic amine should react preferentially. Standard reagents like acetyl chloride often require protecting groups for the alcohol, as they are reactive enough to acylate both functionalities.[5] With DAI, it is hypothesized that one can achieve selective N-acetylation simply by controlling the stoichiometry and temperature, leaving the hydroxyl group untouched. This eliminates protection/deprotection steps, improving synthetic efficiency.

A Self-Validating Experimental Protocol: Hypothetical N-Acetylation of Benzylamine

This protocol is designed to be self-validating, including clear checkpoints for reaction monitoring and a robust workup to ensure product purity.

Objective: To synthesize N-benzylacetamide from benzylamine using DAI.

Materials:

-

This compound (DAI), MW: 170.17 g/mol [1]

-

Benzylamine, MW: 107.15 g/mol

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Mobile Phase for TLC: 50% Ethyl Acetate in Hexanes

Procedure:

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.88 mmol, 1.05 eq.). Dissolve the solid in 15 mL of anhydrous dichloromethane.

-

Substrate Addition: Add benzylamine (0.60 g, 5.60 mmol, 1.00 eq.) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Spot the reaction mixture against the benzylamine starting material. The product, N-benzylacetamide, should appear as a new, less polar spot. The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove any unreacted benzylamine.

-

Wash with saturated NaHCO₃ solution (1 x 15 mL) to neutralize any trace acid. The byproduct, 1-acetyl-2-imidazolidinone, is water-soluble and will be largely removed during these aqueous washes.

-

Wash with brine (1 x 15 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Characterization: The crude N-benzylacetamide is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Caption: Step-by-step experimental workflow for N-acetylation using DAI.

Data Presentation: A Comparative Analysis

To contextualize the utility of DAI, its anticipated properties are compared with those of common acetylating agents in the table below. This comparison is based on established chemical principles and serves as a guide for reagent selection.

| Feature | This compound (DAI) | Acetic Anhydride (Ac₂O) | Acetyl Chloride (AcCl) |

| Physical State | White, crystalline solid | Colorless liquid | Colorless, fuming liquid |

| Reactivity | Moderate | High | Very High |

| Byproduct | 1-Acetyl-2-imidazolidinone (water-soluble, non-corrosive) | Acetic Acid (corrosive) | Hydrochloric Acid (corrosive, gaseous) |

| Handling | Stable in air, easy to weigh and handle | Moisture sensitive, corrosive | Highly moisture sensitive, highly corrosive, toxic fumes |

| Chemoselectivity | High (predicted selective for amines over alcohols) | Moderate (can acylate alcohols, requires careful control)[4] | Low (reacts with most nucleophiles, poor selectivity)[5] |

| Workup | Simple aqueous wash to remove byproduct | Requires base neutralization, aqueous workup | Requires careful quenching and base neutralization |

Conclusion and Future Outlook

This compound stands out as a promising candidate for mild and selective N-acetylation. Based on fundamental mechanistic principles, it is proposed to operate via a standard nucleophilic addition-elimination pathway, with its efficacy driven by electronic activation and the formation of a highly stabilized, resonance-delocalized leaving group. Its key advantages over traditional reagents are its solid-state stability, ease of handling, and the generation of a benign, water-soluble byproduct.

The most significant potential lies in its application for the chemoselective acetylation of polyfunctional molecules, potentially obviating the need for complex protection-deprotection strategies. While this guide provides a robust theoretical and practical framework, further experimental studies are required to fully validate the proposed mechanism, quantify its reactivity with a broad range of substrates, and explore the full scope of its synthetic utility. Such research would solidify the position of DAI as a valuable tool in the modern synthetic chemist's arsenal.

References

- Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc, 2004(5), 143-151.

- Benchchem. (n.d.). This compound | 5391-40-2.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Ghosh, A. K., & Islam, S. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613.

- Mojtahedi, M. M., Abaee, M. S., & Heravi, M. M. (2007). Additive-Free Chemoselective Acylation of Amines. Monatshefte für Chemie - Chemical Monthly, 138(7), 679–681.

- Di Martino, A., et al. (2022).

- Blasta, D. J., & Silbernagel, M. J. (1998). The regioselective acylation reactions of imidazopyridines. Heterocycles, 48(5), 1015.

- Cimarelli, C., & Palmieri, G. (2010). N-Acylation of Amines. Current Organic Synthesis, 7(5), 443–463.

- Ranu, B. C., Dey, S. S., & Hajra, A. (2003). A simple and green procedure for the N-acetylation of amines using bismuth(III)

- Ferreira, F., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(16), 2963.

- Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171–4174.

- Shah, J. V., & Agard, D. A. (2011). N-Terminal Acetylation Acts as an Avidity Enhancer Within an Interconnected Multiprotein Complex. Science, 334(6057), 819–823.

- Khan, K. M., et al. (2014). Synthesis of N, N´-diacetyloxamide using specific methods in an attempt to achieve excellent yield of the product. Journal of the Chemical Society of Pakistan, 36(1), 136-141.

-

ChemistryViews. (2018, September 17). N-Acylation of Oxazolidinones. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of N-Acetyl Groups in 1,3-Diacetyl-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diacetyl-2-imidazolidinone (DAI) is a versatile heterocyclic compound featuring a cyclic urea backbone with two N-acetyl groups. This guide provides a comprehensive analysis of the reactivity of these N-acetyl moieties, exploring their role in acetylation reactions, their susceptibility to hydrolysis, and their utility as protecting groups in organic synthesis. By delving into the mechanistic underpinnings of these transformations, this document serves as a critical resource for chemists seeking to leverage the unique chemical properties of DAI in their research and development endeavors.

Introduction: The Chemical Landscape of this compound

The imidazolidinone ring system is a prominent scaffold in a multitude of biologically active compounds and serves as a valuable building block in synthetic organic chemistry.[1][2] The acylation of the nitrogen atoms within this five-membered ring, as seen in this compound, profoundly influences the molecule's electronic character and reactivity.[2] The presence of two electrophilic acetyl groups attached to the ring nitrogens suggests its potential as an effective acetylating agent.[2]

This guide will dissect the chemical behavior of the N-acetyl groups in DAI, providing a framework for understanding and predicting its reactivity with various nucleophiles and under different reaction conditions.

Acetyl Group Transfer: this compound as an Acetylating Agent

The primary mode of reactivity for the N-acetyl groups in this compound is their ability to be transferred to nucleophiles. This positions DAI as a potentially valuable acetylating agent, offering an alternative to more conventional reagents like acetic anhydride and acetyl chloride.

Mechanism of Acetyl Transfer

The transfer of an acetyl group from DAI to a nucleophile (Nu-H) proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile attacks the electrophilic carbonyl carbon of one of the N-acetyl groups. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the transfer of the acetyl group to the nucleophile and the formation of 1-acetyl-2-imidazolidinone as a byproduct.

Caption: Mechanism of Acetyl Transfer from DAI.

The reactivity of DAI as an acetylating agent is influenced by several factors, including the nucleophilicity of the substrate, the reaction solvent, and the presence of catalysts.

Acetylation of Amines

Primary and secondary amines are excellent nucleophiles for reacting with DAI. The acetylation of amines is a fundamental transformation in organic synthesis, often employed for the protection of amino groups or the synthesis of amides.

Table 1: Comparison of Acetylating Agents for Amines

| Acetylating Agent | Byproduct | Reactivity | Handling |

| This compound | 1-Acetyl-2-imidazolidinone | Moderate | Solid, stable |

| Acetic Anhydride | Acetic Acid | High | Liquid, corrosive |

| Acetyl Chloride | HCl | Very High | Liquid, highly corrosive, moisture sensitive |

Experimental Protocol: Acetylation of Benzylamine with this compound

This protocol provides a general procedure for the acetylation of a primary amine using DAI.

Materials:

-

This compound (DAI)

-

Benzylamine

-

Acetonitrile (anhydrous)

-

Stir plate and stir bar

-

Round-bottom flask with reflux condenser

-

Standard workup and purification equipment

Procedure:

-

To a solution of benzylamine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add this compound (1.1 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford N-benzylacetamide.

Hydrolytic Stability and Deacetylation

The stability of the N-acetyl groups in this compound towards hydrolysis is a critical consideration, particularly in aqueous environments or under acidic or basic conditions. The cleavage of these groups, or deacetylation, can be either a desired transformation or an unwanted side reaction.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the N-acetyl group can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. The hydrolysis of related 4-imino-imidazolidin-2-ones has been shown to be acid-catalyzed.[1][3]

Base-Catalyzed Hydrolysis

In the presence of a base, hydroxide ions can directly attack the carbonyl carbon of the N-acetyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield acetate and the deacylated imidazolidinone.

Caption: Acidic and Basic Hydrolysis of DAI.

Enantioselective Deacetylation

Interestingly, the deacetylation of N-acetyl groups in related imidazolidinethiones can be achieved with high enantioselectivity using catalytic methods. An enantioselective borane-mediated deacylation of C2-symmetrical 1,3-diacetyl-2-imidazolidinethiones, catalyzed by oxazaborolidines, has been reported.[4] This suggests that under specific catalytic conditions, it may be possible to selectively remove one of the two acetyl groups from DAI in a stereocontrolled manner.

This compound in Protecting Group Chemistry

The ability to both introduce and remove the N-acetyl groups makes this compound a potential protecting group for 1,2-diamines. The formation of the diacetylated imidazolidinone ring effectively masks the nucleophilicity of the diamine.

Protection of 1,2-Diamines

The reaction of a 1,2-diamine with an acetylating agent can lead to the formation of the corresponding this compound derivative. This strategy is valuable in multi-step syntheses where the reactivity of the diamine needs to be temporarily suppressed.

Deprotection Strategies

The removal of the N-acetyl groups to regenerate the free diamine can be accomplished through hydrolysis under acidic or basic conditions, as discussed previously. The choice of deprotection conditions will depend on the overall stability of the molecule.

Caption: Protection and Deprotection of 1,2-Diamines.

Conclusion

The N-acetyl groups of this compound are the primary locus of its chemical reactivity. Their ability to participate in acetyl transfer reactions makes DAI a useful, solid, and stable acetylating agent for nucleophiles such as amines. Concurrently, the susceptibility of these groups to hydrolysis under both acidic and basic conditions dictates the stability of the molecule and provides a means for deprotection when DAI is used as a protecting group for 1,2-diamines. The potential for enantioselective deacetylation further expands the synthetic utility of this versatile heterocyclic compound. A thorough understanding of these reactivity patterns is paramount for researchers aiming to effectively employ this compound in the synthesis of novel chemical entities.

References

-

Yokoyama, K., Ishizuka, T., & Kunieda, T. (1999). The efficient enantiodivergence of (dl)-1,3-diacetyl-2-imidazolidinethiones by enantioselective catalytic deacetylation. Tetrahedron Letters, 40(34), 6285–6288. [Link]

-

Al-Obeidi, F. A., & Al-Sultani, A. A. (2015). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 13(23), 6566–6574. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gotor, V., & Gotor-Fernández, V. (2009). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. [Link]

Sources

- 1. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 5391-40-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]